molecular formula C12H6BrClN2 B8686395 4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile CAS No. 917969-36-9

4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile

Cat. No. B8686395
CAS RN: 917969-36-9
M. Wt: 293.54 g/mol
InChI Key: BFEPEMRKANVTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H6BrClN2 and its molecular weight is 293.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

917969-36-9

Product Name

4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile

Molecular Formula

C12H6BrClN2

Molecular Weight

293.54 g/mol

IUPAC Name

4-(3-bromo-2-chloropyridin-4-yl)benzonitrile

InChI

InChI=1S/C12H6BrClN2/c13-11-10(5-6-16-12(11)14)9-3-1-8(7-15)2-4-9/h1-6H

InChI Key

BFEPEMRKANVTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C(=NC=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of impure 3-bromo-2-chloro-4-iodopyridine (2.23 g), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol), 2 M aqueous Na2CO3 solution (6 mL, 12 mmol), and toluene (40 mL) was purged with argon, then (Ph3P)4Pd (1.1 g, 0.95 mmol) was added in one portion. The resulting yellow mixture was vigorously stirred under argon at 100° C. for 4 h. Analysis by HPLC/MS indicated the reaction was not complete, and additional 4-cyanophenylboronic acid (0.82 g, 5.57 mmol), 2 M aqueous Na2CO3 solution (3.5 mL) and (Ph3P)4Pd (850 mg) were added. The reaction mixture was stirred at 100° C. for 12 h more. Additional (Ph3P)4Pd (1.0 g) was added, and the reaction mixture was stirred for another 20 h. After cooling to room temperature, the reaction mixture was diluted with water and extracted with EtOAc (40 mL×3). The combined EtOAc extracts were washed with water, then saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified using a silica gel cartridge (80 g) eluted with a gradient of EtOAc (0-60%) in hexanes to obtain 590 mg (29%) of the title compound as an off-white solid. HPLC/MS: retention time=3.11 min, [M+H]+=292.
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1 g
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2.23 g
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1.62 g
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6 mL
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40 mL
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0.82 g
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3.5 mL
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850 mg
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1.1 g
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29%

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